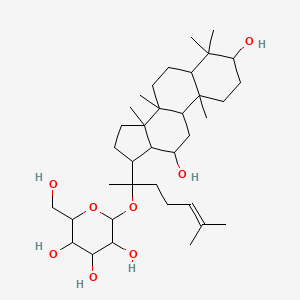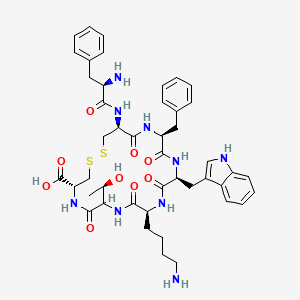
Des-THR-ol-Octreotide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des-THR-ol-Octreotide is a synthetic analog of the natural hormone somatostatin. It is a cyclic octapeptide that has been modified to enhance its stability and efficacy. This compound is primarily used in the treatment of acromegaly, a condition characterized by excessive growth hormone production, and in the management of symptoms associated with certain types of tumors, such as carcinoid tumors and vasoactive intestinal peptide-secreting tumors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Des-THR-ol-Octreotide is synthesized using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially, with each addition followed by deprotection and washing steps. The peptide chain is then cleaved from the resin and cyclized to form the final cyclic structure .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize impurities. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and other analytical techniques .
Análisis De Reacciones Químicas
Types of Reactions: Des-THR-ol-Octreotide undergoes several types of chemical reactions, including:
Oxidation: The formation of disulfide bonds between cysteine residues.
Hydrolysis: The cleavage of peptide bonds under acidic or basic conditions.
Deamidation: The conversion of asparagine and glutamine residues to aspartic acid and glutamic acid, respectively.
Common Reagents and Conditions:
Oxidation: Iodine or potassium ferricyanide in aqueous solution.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Deamidation: Mild acidic or neutral conditions.
Major Products Formed:
Oxidation: Formation of cyclic peptides with disulfide bonds.
Hydrolysis: Formation of smaller peptide fragments.
Deamidation: Formation of aspartic acid and glutamic acid residues.
Aplicaciones Científicas De Investigación
Des-THR-ol-Octreotide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and degradation.
Biology: Investigated for its role in regulating hormone secretion and cell signaling pathways.
Medicine: Used in the treatment of acromegaly and certain types of tumors. It is also studied for its potential use in imaging and targeted drug delivery.
Industry: Employed in the development of new peptide-based therapeutics and diagnostic agents
Mecanismo De Acción
Des-THR-ol-Octreotide exerts its effects by binding to somatostatin receptors on the surface of target cells. This binding inhibits the release of growth hormone and other hormones, such as insulin and glucagon. The compound activates phospholipase C through G proteins, leading to the production of inositol triphosphate and the inhibition of L-type calcium channels. These actions result in the suppression of hormone secretion and the modulation of various cellular processes .
Comparación Con Compuestos Similares
Octreotide: The parent compound from which Des-THR-ol-Octreotide is derived.
Lanreotide: Another somatostatin analog with similar therapeutic applications.
Pasireotide: A more potent somatostatin analog with a broader receptor binding profile
Uniqueness: this compound is unique in its enhanced stability and efficacy compared to its parent compound, octreotide. The removal of the threonine residue and the addition of an alcohol group improve its resistance to enzymatic degradation and increase its binding affinity for somatostatin receptors .
Propiedades
Fórmula molecular |
C45H57N9O9S2 |
|---|---|
Peso molecular |
932.1 g/mol |
Nombre IUPAC |
(4R,10S,13S,16S,19S)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid |
InChI |
InChI=1S/C45H57N9O9S2/c1-26(55)38-44(61)53-37(45(62)63)25-65-64-24-36(52-39(56)31(47)20-27-12-4-2-5-13-27)43(60)50-34(21-28-14-6-3-7-15-28)41(58)51-35(22-29-23-48-32-17-9-8-16-30(29)32)42(59)49-33(40(57)54-38)18-10-11-19-46/h2-9,12-17,23,26,31,33-38,48,55H,10-11,18-22,24-25,46-47H2,1H3,(H,49,59)(H,50,60)(H,51,58)(H,52,56)(H,53,61)(H,54,57)(H,62,63)/t26-,31-,33+,34+,35+,36-,37+,38?/m1/s1 |
Clave InChI |
KDRDDUWNTUSPFR-MNXIQLQWSA-N |
SMILES isomérico |
C[C@H](C1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)O)O |
SMILES canónico |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


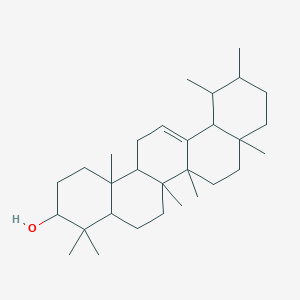
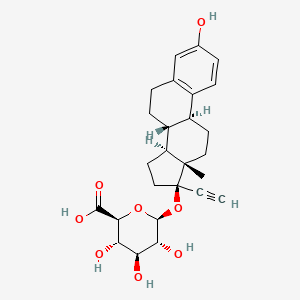
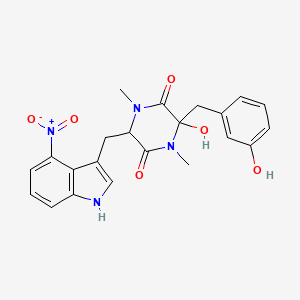
![(Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene](/img/structure/B13401037.png)
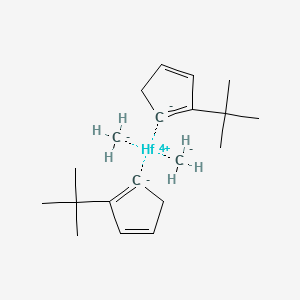
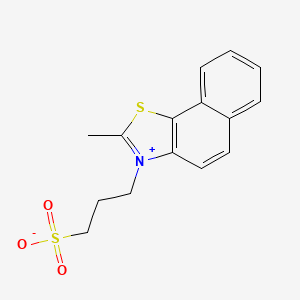
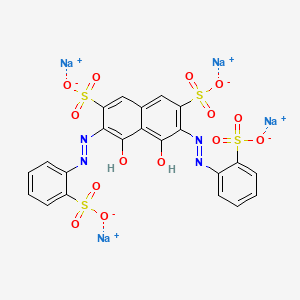
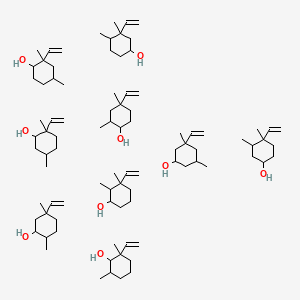
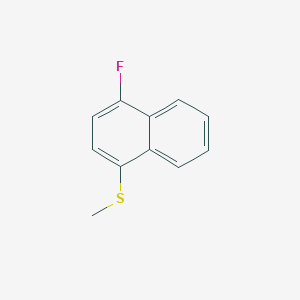
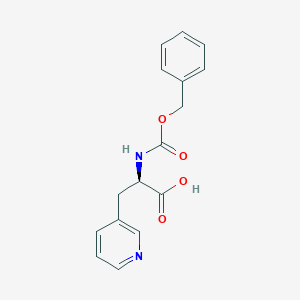
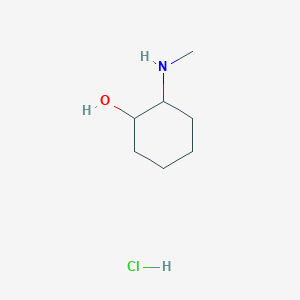
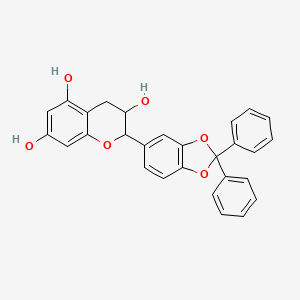
![but-2-enedioic acid;N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B13401094.png)
